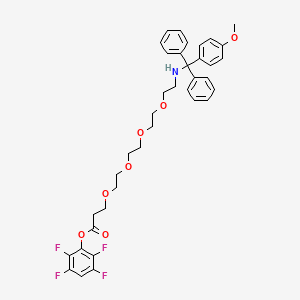
Methoxytrityl-N-PEG4-TFP ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxytrityl-N-PEG4-TFP ester is a useful research compound. Its molecular formula is C37H39F4NO7 and its molecular weight is 685.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioconjugation in Drug Development
Antibody-Drug Conjugates (ADCs) : One of the prominent applications of Methoxytrityl-N-PEG4-TFP ester is in the synthesis of ADCs. These conjugates link potent cytotoxic agents to antibodies, allowing targeted delivery to cancer cells while minimizing systemic toxicity. The stability of TFP esters in aqueous environments enhances the efficiency of these conjugations, improving therapeutic outcomes .
Peptide Synthesis : The compound is also utilized in peptide synthesis, where it can modify peptides to improve their solubility and reduce immunogenicity. This is crucial for developing therapeutic peptides that are more effective and have fewer side effects .
Vaccine Development
This compound plays a significant role in vaccine formulation by modifying antigens to enhance their immunogenicity. By attaching PEG chains to antigens, researchers can improve their stability and solubility, leading to better immune responses . This application is particularly relevant in the development of vaccines for infectious diseases and cancer.
Nanotechnology Applications
Nanoparticle Coating : The compound is employed in the coating of nanoparticles, quantum dots, and carbon nanotubes. The PEGylation process reduces non-specific interactions with biological systems, enhancing the circulation time and bioavailability of these nanomaterials in therapeutic applications .
Cell Surface Engineering : this compound is used to engineer cell surfaces for various applications, including targeted drug delivery systems and cellular imaging techniques. By modifying cell surfaces with PEG chains, researchers can create environments that facilitate specific interactions with therapeutic agents .
Case Studies
Propriétés
Numéro CAS |
1314378-09-0 |
|---|---|
Formule moléculaire |
C37H39F4NO7 |
Poids moléculaire |
685.7 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C37H39F4NO7/c1-44-30-14-12-29(13-15-30)37(27-8-4-2-5-9-27,28-10-6-3-7-11-28)42-17-19-46-21-23-48-25-24-47-22-20-45-18-16-33(43)49-36-34(40)31(38)26-32(39)35(36)41/h2-15,26,42H,16-25H2,1H3 |
Clé InChI |
HCBIEOJWJCOTKK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















